5-(Difluoromethoxy)-2-hydroxytoluene
Description
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
InChI Key |
NNNHJDFCOCGQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 5 Difluoromethoxy 2 Hydroxytoluene and Analogues
Mechanistic Elucidation of Difluoromethoxylation Reactions
The formation of aryl difluoromethyl ethers can be achieved through several mechanistic pathways. These routes often involve highly reactive intermediates and are sensitive to reaction conditions.
A prevalent method for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF2), a transient yet highly electrophilic species. orgsyn.orgorgsyn.org The reaction is believed to proceed via the thermal decarboxylation of a suitable precursor, such as sodium chlorodifluoroacetate (ClCF2CO2Na) or (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br). orgsyn.orgnih.gov
The presumed mechanism begins with the generation of difluorocarbene. orgsyn.orgorgsyn.org In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenolate (B1203915) anion. This phenolate then acts as a nucleophile, "trapping" the electrophilic difluorocarbene. orgsyn.orgrsc.org Subsequent protonation of the resulting intermediate yields the final aryl difluoromethyl ether product. orgsyn.org This process is advantageous due to the availability of bench-stable and relatively non-toxic difluorocarbene precursors. orgsyn.org
The stability of difluorocarbene is a key factor in its reactivity. It exists as a singlet carbene, stabilized by the opposing electronic effects of the fluorine atoms: inductive withdrawal through the σ orbital and π-donation from fluorine's lone pairs into the carbene's empty p orbital. orgsyn.org This dual nature makes it sufficiently electrophilic to react with electron-rich nucleophiles like phenolates. cas.cn The reaction with negatively charged heteroatom nucleophiles, including phenolates, can often be carried out at or below room temperature. cas.cn
Radical-based methods have emerged as powerful tools for the C-H functionalization of aromatic compounds, including fluorination and difluoromethoxylation. nih.govnih.gov These reactions often proceed through radical cascade processes, where a sequence of intramolecular and/or intermolecular radical reactions leads to the rapid assembly of complex molecular structures. nih.gov
In the context of difluoromethoxylation, a photocatalytic approach can be employed to generate the difluoromethoxy radical (•OCF2H) under mild conditions. nih.gov A redox-active difluoromethoxylating reagent, when activated by a photoredox catalyst under visible light, can undergo a single electron transfer (SET) to form a neutral radical intermediate. This intermediate can then liberate the •OCF2H radical. nih.gov
Once generated, the •OCF2H radical can add to arenes and heteroarenes to form a difluoromethoxylated cyclohexadienyl radical intermediate. nih.gov This intermediate is then oxidized and deprotonated to afford the final aromatic difluoromethoxylation product. nih.gov This radical-based strategy allows for the direct C–H functionalization without the need for pre-functionalized aromatic rings. nih.govrsc.org Similarly, other fluorinated radicals can be generated and used in cascade reactions, which can involve steps like cyclization onto an aromatic ring followed by oxidation and deprotonation to restore aromaticity. fraunhofer.de Photocatalysis provides a convenient method for generating these highly reactive radicals directly from C-F bonds or other precursors, enabling their use in cross-coupling and other complex transformations. nih.gov
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents, including fluorine, onto an aromatic ring. The classical SNAr mechanism proceeds in a stepwise fashion, involving the attack of a nucleophile on an aromatic carbon bearing a leaving group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govharvard.eduscispace.com The stability of this intermediate is crucial, and the reaction is typically limited to aromatic systems activated by strong electron-withdrawing groups at the ortho and/or para positions, which can stabilize the negative charge. nih.govharvard.edu
However, recent studies on the deoxyfluorination of phenols have revealed an alternative, concerted nucleophilic aromatic substitution (CSNAr) pathway. nih.govharvard.eduresearchgate.net This mechanism is significant because it is not restricted to electron-poor arenes, as it bypasses the formation of a Meisenheimer intermediate. nih.govharvard.edu In this concerted process, the cleavage of the carbon-oxygen bond and the formation of the carbon-fluorine bond occur concurrently in a single transition state. nih.govacs.org Evidence for this concerted mechanism includes the observation of a large primary 16O/18O kinetic isotope effect, which indicates that the C–O bond is breaking in the rate-determining step of the reaction. nih.govscispace.com Reagents like PhenoFluor have been developed that facilitate this type of transformation, allowing for the deoxyfluorination of even electron-rich phenols, which are challenging substrates for traditional SNAr reactions. acs.orgresearchgate.net
Influence of the Difluoromethoxy Group on Aromatic Reactivity
The –OCF2H group significantly modifies the electronic landscape of an aromatic ring, influencing its reactivity in subsequent chemical transformations. This influence stems from a combination of inductive and resonance effects.
The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. For the difluoromethoxy (–OCF2H) group, these values indicate that it is an electron-withdrawing substituent.
The Hammett constants for the –OCF2H group have been reported as σm = 0.31 and σp = 0.14. When compared to the trifluoromethoxy (–OCF3) group, which has σm and σp values of 0.38 and 0.35 respectively, the –OCF2H group exhibits a weaker electron-withdrawing effect. The positive values for both σm and σp confirm its character as an electron acceptor through both inductive and resonance effects.
| Substituent | σm | σp |
|---|---|---|
| –OCF2H | 0.31 | 0.14 |
| –OCF3 | 0.38 | 0.35 |
Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong electron-withdrawing inductive effect. libretexts.orgyoutube.com This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic attack. stpeters.co.in
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 5-(difluoromethoxy)-2-hydroxytoluene, participating in reactions such as hydrogen atom transfer and nucleophilic attack.
Hydrogen Atom Transfer Mechanisms
Hydrogen Atom Transfer (HAT) is a crucial mechanism in the antioxidant activity of phenolic compounds. In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is largely governed by the bond dissociation energy (BDE) of the O-H bond. For substituted phenols, the stability of the resulting phenoxyl radical is a key factor influencing the BDE and, consequently, the rate of HAT.
Electron-donating groups on the aromatic ring can stabilize the phenoxyl radical through resonance and inductive effects, thus lowering the O-H BDE and accelerating the HAT reaction. Conversely, electron-withdrawing groups can destabilize the radical, increasing the BDE and slowing down the reaction. In the case of 5-(difluoromethoxy)-2-hydroxytoluene, the methyl group at the 2-position is an electron-donating group, which would be expected to enhance HAT reactivity.
Nucleophilic Reactivity and Derivatization Potential
The phenolic hydroxyl group is nucleophilic and can readily undergo derivatization reactions, most notably to form ethers and esters. The nucleophilicity of the phenoxide ion, formed by deprotonation of the phenol (B47542), is a key factor in these transformations.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. refinerlink.comdalalinstitute.comdalalinstitute.com This reaction involves the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.
For 5-(difluoromethoxy)-2-hydroxytoluene, the synthesis of ethers would proceed by first treating it with a base like sodium hydroxide (B78521) or potassium hydroxide to generate the corresponding phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The presence of the electron-withdrawing difluoromethoxy group may slightly decrease the nucleophilicity of the phenoxide compared to that of an unsubstituted phenol, but the reaction is generally expected to proceed efficiently under standard conditions.
Recent advancements in the synthesis of aryl difluoromethyl ethers have utilized various difluoromethylating agents. While these methods typically install the OCHF2 group onto a phenol, the reverse reaction—further etherification of a difluoromethoxyphenol—is also feasible. For instance, methods for the reductive etherification of hydroxymethylfurfural to produce furan-based ethers have been developed, showcasing the versatility of etherification reactions. rsc.orgrsc.orgresearchgate.net
Esterification: Phenols can be converted to esters by reaction with acid chlorides or anhydrides. This reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. The hydroxyl group of 5-(difluoromethoxy)-2-hydroxytoluene can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Structure-Reactivity and Structure-Selectivity Relationships
The relationship between the molecular structure of 5-(difluoromethoxy)-2-hydroxytoluene and its chemical reactivity can be understood through the lens of quantitative structure-activity relationships (QSAR) and the influence of steric and electronic factors.
Quantitative Correlations in Aromatic Systems
QSAR studies aim to correlate the chemical structure of compounds with their reactivity or biological activity using mathematical models. nih.govnih.gov For aromatic systems, the Hammett equation is a fundamental tool for quantifying the effect of substituents on reaction rates and equilibria. dalalinstitute.comwikipedia.org The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. The reaction constant, ρ, reflects the sensitivity of a reaction to substituent effects. dalalinstitute.com
For the difluoromethoxy (OCHF2) group, the following Hammett constants have been reported pitt.edu:
| Substituent | σm | σp |
| OCHF2 | 0.31 | 0.18 |
Steric and Electronic Factors Influencing Reaction Outcomes
Both steric and electronic factors play a crucial role in determining the outcome of reactions involving 5-(difluoromethoxy)-2-hydroxytoluene.
Electronic Factors: As discussed, the electronic nature of the substituents significantly influences reactivity. The electron-donating hydroxyl and methyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. quora.com They are ortho, para-directing. libretexts.org The electron-withdrawing difluoromethoxy group, on the other hand, reduces the electron density of the ring, making it less reactive towards electrophiles. youtube.com The interplay of these electronic effects will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, in the synthesis of a related compound, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, a nitration step is performed on a precursor molecule, indicating that electrophilic substitution is possible despite the presence of the deactivating difluoromethoxy group. primescholars.comgoogle.com
Steric Factors: Steric hindrance can influence the regioselectivity of reactions. The methyl group at the 2-position and the difluoromethoxy group at the 5-position can sterically hinder the adjacent positions on the aromatic ring. In electrophilic aromatic substitution, attack at the positions ortho to the bulky substituents may be disfavored compared to less hindered positions. The hydroxyl group at the 1-position will strongly direct incoming electrophiles to its ortho (2- and 6-) and para (4-) positions. The 2-position is already occupied by a methyl group. Therefore, electrophilic attack would be expected to occur primarily at the 4- and 6-positions, with the relative ratio of products being influenced by the steric bulk of the incoming electrophile and the substituents already present.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Studies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(Difluoromethoxy)-2-hydroxytoluene, a combination of one-dimensional and two-dimensional NMR experiments, including multinuclear measurements, provides a wealth of information regarding its constitution and the electronic environment of its constituent atoms.
Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is a particularly insightful tool. The chemical shift, coupling constants, and relaxation parameters of the fluorine nuclei are highly sensitive to their local electronic environment. In ¹⁹F NMR studies, the resonance of the -OCF₂H group in 5-(Difluoromethoxy)-2-hydroxytoluene would provide direct evidence of the electronic effects of the aromatic ring. The chemical shift of the fluorine atoms is influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl ring. For instance, ¹⁹F NMR relaxation studies on fluorinated organic molecules have been used to probe internal motion and molecular correlation times. nih.gov The analysis of the ¹⁹F NMR spectrum, including potential through-space and through-bond couplings to nearby protons, would be critical in confirming the structure and understanding the electronic impact of the difluoromethoxy substituent.
The chemical shifts observed in both ¹H and ¹³C NMR spectra of 5-(Difluoromethoxy)-2-hydroxytoluene can be correlated with various electronic parameters, such as Hammett or Taft parameters, to quantify the electronic influence of the difluoromethoxy group. The electron-withdrawing nature of the two fluorine atoms is expected to deshield the attached methoxy (B1213986) carbon and, to a lesser extent, the aromatic ring carbons and protons. By comparing the experimental chemical shifts with those of related, non-fluorinated phenols, the specific electronic contribution of the -OCF₂H group can be dissected. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical chemical shifts, which can then be compared with experimental data to validate the structural assignment. The mean absolute error (MAE) between experimental and computed shifts is a common metric for the goodness of fit. nih.gov
A comprehensive NMR analysis of 5-(Difluoromethoxy)-2-hydroxytoluene would involve a suite of multinuclear experiments.
¹H NMR: This would reveal the chemical shifts and coupling patterns of the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethoxy group. The characteristic splitting pattern of the -OCF₂H proton (a triplet due to coupling with the two fluorine atoms) would be a key diagnostic feature.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons would provide further insight into the electronic effects of the substituents.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations from the protons of the methyl group to the adjacent aromatic carbons, and from the proton of the difluoromethoxy group to its carbon and the aromatic carbon at position 5.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for 5-(Difluoromethoxy)-2-hydroxytoluene, based on general principles and data for analogous structures.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (HMBC) |
| -CH₃ | ~2.2 | ~16 | C1, C2, C3 |
| Ar-H3 | ~6.8 | ~118 | C1, C2, C4, C5 |
| Ar-H4 | ~6.9 | ~122 | C2, C3, C5, C6 |
| Ar-H6 | ~6.7 | ~115 | C1, C2, C4, C5 |
| -OH | ~5.0 (variable) | - | C1, C2, C3 |
| -OCF₂H | ~6.5 (triplet) | ~116 (triplet) | C5 |
| C1 | - | ~120 | - |
| C2 | - | ~152 | - |
| C3 | - | ~125 | - |
| C4 | - | ~124 | - |
| C5 | - | ~148 | - |
| C6 | - | ~117 | - |
X-ray Crystallography for Solid-State Structural Analysis
Should 5-(Difluoromethoxy)-2-hydroxytoluene be amenable to crystallization, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. nih.gov This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the difluoromethoxy group relative to the phenyl ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the solid-state architecture. The resulting crystal structure would serve as a benchmark for validating the structures determined by other methods, such as NMR and computational modeling. scirp.org
Mass Spectrometry for Mechanistic Investigations and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 5-(Difluoromethoxy)-2-hydroxytoluene by providing a highly accurate mass measurement.
Beyond simple characterization, MS techniques, often coupled with chromatography (e.g., GC-MS or LC-MS), are invaluable for monitoring the progress of reactions that synthesize or modify 5-(Difluoromethoxy)-2-hydroxytoluene. By analyzing aliquots of a reaction mixture over time, the consumption of reactants and the formation of intermediates and products can be tracked. Furthermore, tandem mass spectrometry (MS/MS) can be employed for mechanistic investigations. By inducing fragmentation of the molecular ion of 5-(Difluoromethoxy)-2-hydroxytoluene, a characteristic fragmentation pattern is generated. Analysis of these fragment ions can provide structural information and insights into the compound's stability and reactivity under energetic conditions.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Elucidating Molecular Interactions
Vibrational and electronic spectroscopy provide complementary information about the molecular structure and bonding within 5-(Difluoromethoxy)-2-hydroxytoluene.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. nih.gov The IR and Raman spectra would exhibit characteristic bands corresponding to the functional groups present. For instance, a broad O-H stretching band for the phenolic hydroxyl group would be expected in the IR spectrum around 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The C-O and C-F stretching vibrations of the difluoromethoxy group would give rise to strong absorptions in the fingerprint region (typically 1000-1300 cm⁻¹). These spectra are useful for confirming the presence of key functional groups and can also be sensitive to intermolecular interactions like hydrogen bonding. researchgate.net
The following table summarizes some of the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H stretch (phenolic) | 3200-3600 | IR |
| C-H stretch (aromatic) | 3000-3100 | IR, Raman |
| C-H stretch (aliphatic) | 2850-2970 | IR, Raman |
| C=C stretch (aromatic) | 1450-1600 | IR, Raman |
| C-F stretch | 1000-1200 | IR |
| C-O stretch | 1200-1300 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 5-(Difluoromethoxy)-2-hydroxytoluene would be dominated by π → π* transitions of the substituted benzene (B151609) ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring. The hydroxyl and difluoromethoxy groups will act as auxochromes, modifying the absorption profile compared to unsubstituted benzene. The effect of solvent polarity on the UV-Vis spectrum can also provide insights into the nature of the electronic transitions and the molecule's ground and excited state dipole moments. Advanced techniques like two-dimensional electronic-vibrational sum frequency generation (2D-EVSFG) spectroscopy could be used to study electronic-vibrational couplings in excited states at interfaces. nih.govescholarship.org
Theoretical and Computational Chemistry Studies of 5 Difluoromethoxy 2 Hydroxytoluene
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These approaches solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density, and energy.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov In a typical study of 5-(Difluoromethoxy)-2-hydroxytoluene, DFT would be used to optimize the molecule's geometry and calculate key electronic properties.
Functionals such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), are commonly employed to provide reliable results for organic molecules. nih.gov These calculations would yield critical data points, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov
Other calculated parameters would include the molecular electrostatic potential (MEP), which maps the electron density to visualize regions susceptible to electrophilic or nucleophilic attack. For instance, the electronegative oxygen and fluorine atoms in 5-(Difluoromethoxy)-2-hydroxytoluene would be expected to create regions of negative electrostatic potential.
Illustrative DFT-Calculated Electronic Properties: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not publicly available.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Ab Initio Methods for High-Level Characterization
Ab initio (from first principles) methods are computationally more demanding than DFT but can offer higher accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for calculating energies and weak interactions. While a full geometry optimization using these methods might be computationally expensive for a molecule of this size, they are often used to perform single-point energy calculations on DFT-optimized geometries to obtain more accurate electronic energies. This approach provides a benchmark for the DFT results and a more refined understanding of the molecule's stability.
Semiempirical Methods for Large Systems
For very large systems or for preliminary, rapid calculations, semiempirical methods such as AM1 or PM7 can be utilized. dntb.gov.ua These methods are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved in solving the Schrödinger equation. dntb.gov.ua While less accurate, they are useful for initial conformational searches or for studying very large molecular clusters where higher-level theories would be computationally prohibitive. dntb.gov.ua
Molecular Modeling and Simulation
Molecular modeling and simulation techniques build upon quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with other molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.orgunicamp.br For 5-(Difluoromethoxy)-2-hydroxytoluene, key rotational bonds would be the C-O bond of the difluoromethoxy group and the C-O bond of the hydroxyl group.
A potential energy surface scan would be performed by systematically rotating these bonds and calculating the energy at each step using a method like DFT. This process identifies the low-energy conformers, which are the most likely to exist at a given temperature. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the oxygen of the difluoromethoxy group.
Illustrative Conformational Energy Profile: This table presents a hypothetical energy landscape. The relative energies are for illustrative purposes.
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Global Minimum | 0° | 0.00 | Intramolecular H-bond between OH and OCH3 |
| Local Minimum | 180° | 2.5 | No intramolecular H-bond; less stable. |
| Transition State | 90° | 5.0 | Steric clash between H of OH and ring H. |
Intermolecular Interactions and Solvation Effects
The behavior of 5-(Difluoromethoxy)-2-hydroxytoluene in a solution is governed by its interactions with solvent molecules. dntb.gov.ua Computational models can simulate these effects using either explicit or implicit solvation models.
In an explicit model, individual solvent molecules (e.g., water or dimethyl sulfoxide) are included in the calculation, providing a detailed picture of specific interactions like hydrogen bonding. In an implicit model, the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. These calculations can predict how the solvent influences the molecule's conformational equilibrium and electronic properties. dntb.gov.ua For example, a polar solvent would be expected to stabilize conformers with a larger dipole moment.
Prediction of Chemical Reactivity and Selectivity
Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction.
Reaction Energy Barriers and Transition State Analysis
A computational study would typically investigate the energy profiles of potential reactions involving 5-(Difluoromethoxy)-2-hydroxytoluene. This involves calculating the energy of the reactants, products, and the transition state—the highest energy point along the reaction pathway. The difference in energy between the reactants and the transition state is known as the activation energy or reaction energy barrier. A lower energy barrier indicates a faster reaction.
For a hypothetical reaction, such as electrophilic aromatic substitution on the benzene (B151609) ring of 5-(Difluoromethoxy)-2-hydroxytoluene, computational chemists would model the approach of an electrophile to different positions on the ring. By calculating the energy at each step, they can identify the transition state structure and the associated energy barrier. This analysis would be crucial for understanding the kinetics of reactions involving this compound.
Table 1: Hypothetical Reaction Energy Barriers for Electrophilic Bromination of 5-(Difluoromethoxy)-2-hydroxytoluene
| Position of Substitution | Calculated Activation Energy (kcal/mol) |
| C3 | Data not available |
| C4 | Data not available |
| C6 | Data not available |
This table is for illustrative purposes only. No published data is available.
Regioselectivity Predictions in Aromatic Substitution
The substituents on the aromatic ring of 5-(Difluoromethoxy)-2-hydroxytoluene—the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups—direct incoming electrophiles to specific positions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the difluoromethoxy group is generally considered to be a deactivating group and a meta-director, although its influence can be complex.
Computational models can predict the most likely site of substitution by comparing the energies of the intermediates formed when an electrophile attacks each possible position on the ring. The position that leads to the most stable intermediate (the lowest energy) is predicted to be the major product. This is a key aspect of predicting regioselectivity.
Table 2: Predicted Regioselectivity for Nitration of 5-(Difluoromethoxy)-2-hydroxytoluene
| Position | Relative Energy of Intermediate (kcal/mol) | Predicted Product Distribution (%) |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C6 | Data not available | Data not available |
This table is for illustrative purposes only. No published data is available.
Computational Prediction of Reaction Pathways
Beyond predicting the final products, computational chemistry can elucidate the entire reaction mechanism, or pathway. This involves mapping out the sequence of elementary steps, including the formation of any intermediates and transition states, that lead from reactants to products. Understanding the reaction pathway provides a much deeper insight into the reaction's dynamics and can help in optimizing reaction conditions. For a molecule like 5-(Difluoromethoxy)-2-hydroxytoluene, this could involve exploring pathways for its synthesis or its metabolic degradation.
Analysis of Electronic Properties and Structure-Property Relationships
The electronic structure of a molecule is fundamental to its chemical and physical properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
For 5-(Difluoromethoxy)-2-hydroxytoluene, a FMO analysis would calculate the energies and visualize the shapes of its HOMO and LUMO. The distribution of these orbitals on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a key indicator of a molecule's kinetic stability and chemical reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies for 5-(Difluoromethoxy)-2-hydroxytoluene
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No published data is available.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For 5-(Difluoromethoxy)-2-hydroxytoluene, an ESP map would clearly show the electron-rich nature of the oxygen atoms in the hydroxyl and difluoromethoxy groups, as well as the electron distribution across the aromatic ring, providing a visual guide to its reactivity.
Computational Determination of Hammett Constants and Other Descriptors
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It is defined as:
log (K/K₀) = σρ
where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction type. It is typically determined from the ionization of substituted benzoic acids in water. wikipedia.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net These constants are position-dependent, with σm for meta-substituted and σp for para-substituted compounds. researchgate.net
For the 5-(Difluoromethoxy)-2-hydroxytoluene molecule, the key substituent influencing the electronic properties of the aromatic ring is the difluoromethoxy group (-OCHF₂). While computational methods can be employed to derive Hammett constants, experimentally derived values provide a valuable benchmark. A comprehensive survey of Hammett substituent constants has reported the following values for the difluoromethoxy group: pitt.edu
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -OCHF₂ | 0.31 | 0.18 |
These values indicate that the difluoromethoxy group is electron-withdrawing at both the meta and para positions, with a more pronounced effect at the meta position. This is a critical factor in predicting the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 5-(Difluoromethoxy)-2-hydroxytoluene, the pKa of the phenolic hydroxyl group is a crucial parameter. Computational chemistry offers powerful tools for the in silico prediction of pKa values. Density Functional Theory (DFT) has emerged as a particularly effective method for this purpose.
Recent studies have demonstrated that highly accurate pKa values for phenolic compounds can be obtained using specific DFT functionals and basis sets, combined with a continuum solvation model to account for the solvent effects. A successful approach involves geometry optimization of the phenol (B47542) and its corresponding phenoxide anion. The free energy difference between the protonated and deprotonated species in both the gas phase and in solution is then used to calculate the pKa.
A refined and accurate protocol for computing the pKa of phenols involves DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set. researchgate.netresearchgate.net This method often incorporates a Solvation Model based on Density (SMD) to simulate the aqueous environment. researchgate.netresearchgate.net The inclusion of explicit water molecules in the computational model can further enhance the accuracy of the prediction by accounting for specific hydrogen-bonding interactions with the solvent. researchgate.netresearchgate.net
For 5-(Difluoromethoxy)-2-hydroxytoluene, a hypothetical computational study to determine its pKa would involve the following steps:
Geometry optimization of the 5-(difluoromethoxy)-2-hydroxytoluene molecule and its corresponding phenoxide anion using a method such as CAM-B3LYP/6-311G+dp.
Calculation of the Gibbs free energies of both species in the gas phase and in an aqueous environment using the SMD solvation model.
Calculation of the pKa using the free energy difference.
The electron-withdrawing nature of the difluoromethoxy group (as indicated by its positive Hammett constants) is expected to lower the pKa of the phenolic hydroxyl group compared to unsubstituted phenol, making it a stronger acid.
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. nih.govbhu.ac.in LogP is a critical descriptor in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For ionizable compounds like phenols, the distribution coefficient (logD) is often used, which is the logP at a specific pH.
Computational methods for predicting logP are well-established and generally fall into two categories: fragment-based methods and whole-molecule methods.
Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments. nih.gov The logP value of a molecule is the sum of the values of its constituent fragments, which are derived from experimental data.
Whole-molecule methods: These methods use the 3D structure of the molecule to calculate properties that correlate with lipophilicity. Quantum mechanical methods, such as those combined with the Polarizable Continuum Model (PCM) or the SMD solvation model, can be used to calculate the solvation free energies in both water and n-octanol. The difference in these solvation free energies is then used to estimate the logP value.
Other important electronic descriptors that can be computationally determined include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors provide further insight into the molecule's charge distribution, its ability to interact with other molecules, and its electronic transition properties. DFT calculations are commonly employed to compute these molecular properties.
A hypothetical set of computationally determined descriptors for 5-(Difluoromethoxy)-2-hydroxytoluene is presented in the table below, based on typical values for similar phenolic compounds.
| Descriptor | Hypothetical Computed Value | Method |
| pKa | 8.5 | DFT (e.g., CAM-B3LYP/6-311G+dp with SMD) |
| logP | 2.5 | Fragment-based or MM-PBSA |
| Dipole Moment | 2.1 D | DFT (e.g., B3LYP/6-31G) |
| Polarizability | 15.0 ų | DFT (e.g., B3LYP/6-31G) |
| HOMO Energy | -6.2 eV | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | -1.1 eV | DFT (e.g., B3LYP/6-31G) |
These computational approaches provide a powerful framework for characterizing the electronic properties of 5-(Difluoromethoxy)-2-hydroxytoluene, offering valuable predictions of its chemical and physical behavior in the absence of extensive experimental data.
Advanced Chemical Applications and Derivatization Research of 5 Difluoromethoxy 2 Hydroxytoluene
5-(Difluoromethoxy)-2-hydroxytoluene as a Building Block in Complex Chemical Synthesis
5-(Difluoromethoxy)-2-hydroxytoluene is a specialized aromatic compound valued as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group, the difluoromethoxy moiety, and the aromatic ring, which can be targeted for various chemical transformations. This strategic combination of functional groups allows for its incorporation into a wide array of molecular scaffolds.
A prominent example of the application of a structurally similar core is in the synthesis of proton pump inhibitors like pantoprazole (B1678409). The key intermediate for pantoprazole is 5-(difluoromethoxy)-2-mercaptobenzimidazole, which is synthesized from precursors containing the difluoromethoxy-aniline backbone. ossila.com The synthesis of pantoprazole involves the coupling of this benzimidazole (B57391) intermediate with a substituted pyridine (B92270) derivative. ossila.com This demonstrates the role of the difluoromethoxy-substituted aromatic ring as a foundational component in constructing complex active pharmaceutical ingredients (APIs). ossila.com
The fluorinated moiety makes these building blocks particularly attractive for drug discovery. nih.gov The synthesis strategy based on using pre-functionalized fluorinated building blocks remains a dominant approach in medicinal chemistry. nih.gov Compounds like 5-(difluoromethoxy)-2-hydroxytoluene serve as valuable starting materials or intermediates, enabling the introduction of the desirable difluoromethoxy group early in a synthetic sequence. nih.gov This approach facilitates the creation of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of a lead compound. The furan (B31954) ring, another important heterocyclic building block, is also synthesized using transition-metal-free methods for applications in medicinal and material chemistry. nih.govlboro.ac.uk
The reactivity of the hydroxyl group and the potential for electrophilic substitution on the aromatic ring provide multiple handles for chemists to elaborate the structure, building intricate molecules with tailored properties. The development of synthetic routes to access such building blocks is an active area of research, aiming to provide efficient and scalable methods for their production. google.comprimescholars.com
Derivatization Strategies for Modulating Chemical Properties
The chemical properties of 5-(Difluoromethoxy)-2-hydroxytoluene can be finely tuned through derivatization of its key functional groups: the hydroxyl group and the difluoromethoxy ether linkage. These modifications are critical for altering solubility, reactivity, and biological interactions.
Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for chemical modification. Standard reactions include:
Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters. These reactions can alter the molecule's lipophilicity and steric profile.
Acylation and Alkylation: These modifications are fundamental in organic synthesis. For instance, studies on ecdysteroids have shown that 22-O-alkyl ether and acyl ester derivatives can be prepared, and a free 22-hydroxyl group is not always essential for high biological activity. nih.gov
Sulfamoylation: In the synthesis of steroid derivatives, hydroxyl groups have been converted to sulfamoyloxy groups. However, the presence of an electron-withdrawing group like -OCF2H on the aromatic ring can significantly increase the hydrolysis rate of a nearby sulfamoyloxy group. nih.gov
Modification of the Fluorinated Ether Linkage: The difluoromethoxy group (-OCF2H) is generally stable, which is one of its key advantages in drug design. nih.gov However, its synthesis and modification present unique challenges.
Synthesis: The introduction of the difluoromethoxy group onto a phenolic oxygen is often achieved through difluoromethylation reactions. Common methods involve the use of reagents that generate difluorocarbene, such as sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate. nih.govnih.gov These reactions can sometimes be low-yielding and require careful optimization. nih.gov
Challenges: The synthesis of trifluoromethoxy derivatives, a related group, can be hindered in phenols that have ortho substituents capable of hydrogen bonding with the hydroxyl group. mdpi.com Similarly, the reactivity of the -OCF2H group itself is limited, making direct modifications challenging. Therefore, derivatization strategies typically focus on modifying other parts of the molecule while leveraging the beneficial properties imparted by the existing fluorinated ether. Milder derivatization techniques, such as those performed at room temperature for analyzing modified DNA bases, highlight the importance of gentle reaction conditions to preserve sensitive functional groups. nih.gov
The unique properties conferred by the difluoromethoxy group make 5-(Difluoromethoxy)-2-hydroxytoluene an interesting candidate monomer for the synthesis of novel polymeric materials. The incorporation of fluorine into polymers can enhance thermal stability, chemical resistance, and hydrophobicity, and can introduce specific optical or electrical properties.
The polymerization of 5-(Difluoromethoxy)-2-hydroxytoluene would first require its conversion into a suitable monomer. This can be achieved by functionalizing the molecule at its reactive sites:
Via the Hydroxyl Group: The phenolic -OH group can be used to create monomers for step-growth polymerization. For example, it could be reacted to form polyesters or polycarbonates. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan (BHMF), a bio-based diol, with diacid ethyl esters demonstrates the synthesis of novel polyesters from hydroxyl-functionalized building blocks. researchgate.net This biocatalytic approach is emerging as a promising alternative for furan valorization due to the instability of furans under harsh reaction conditions. researchgate.net
Via the Aromatic Ring: The aromatic ring can be functionalized to introduce polymerizable groups, such as vinyl or styrenic moieties, which can then undergo chain-growth polymerization.
The resulting polymers would carry the difluoromethoxy group as a pendant side group. This fluorinated moiety would be expected to influence the bulk properties of the material. Research into fluorinated polymers often focuses on leveraging their unique characteristics for advanced applications in materials science. The synthesis of such polymers from specifically designed fluorinated building blocks is a key strategy for developing materials with tailored performance profiles. researchgate.net
Role of Difluoromethoxy Group in Design of Chemically Active Molecules
The difluoromethoxy (-OCF2H) group is a privileged functional group in medicinal chemistry, employed to enhance the pharmacological profile of bioactive molecules. nih.govresearchgate.net Its incorporation into a parent compound is a strategic approach to fine-tune physicochemical properties that are critical for a drug's efficacy. nih.gov
Key properties and roles of the difluoromethoxy group include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -OCF2H group highly resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.com This increased stability can lead to a longer biological half-life and improved bioavailability of a drug. nih.gov
Modulation of Lipophilicity: The -OCF2H group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov It is considered a lipophilicity-enhancing group, though the increase is generally less than that of the more common trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups. acs.org This allows for precise tuning of a molecule's logP value to optimize its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov
Bioisosteric Replacement: The difluoromethyl group is often used as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. acs.orgalfa-chemistry.com A bioisostere is a substituent that can replace another with similar physical or chemical properties, leading to a similar biological response.
Hydrogen Bond Donor: Uniquely, the -OCF2H group can act as a "lipophilic hydrogen bond donor". acs.orgalfa-chemistry.com The hydrogen atom in the group is acidic enough to form hydrogen bonds with biological targets like proteins, potentially improving binding affinity. nih.govacs.org It functions as a hydrogen bond donor on a scale similar to thiophenol or aniline (B41778) groups. alfa-chemistry.com
Conformational Effects: The presence of the -OCF2H group can influence the conformation of a molecule, which can be critical for its interaction with a biological receptor. Molecules with this group can exhibit dynamic lipophilicity by rotating around the O–CF2H bond. nih.gov
The strategic placement of a difluoromethoxy group, as in 5-(Difluoromethoxy)-2-hydroxytoluene, creates a molecule with a desirable combination of properties for further development into chemically active agents. researchgate.net
Table 1: Comparison of Physicochemical Properties of Common Functional Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |
|---|---|---|
| -H | 0.00 | Baseline reference |
| -OH | -0.67 | Hydrogen bond donor/acceptor, polar |
| -OCH3 | -0.02 | Hydrogen bond acceptor, weakly polar |
| -CF3 | +0.88 | Strongly lipophilic, electron-withdrawing, metabolically stable. mdpi.com |
| -OCF2H | +0.2 to +0.6 | Lipophilic, metabolically stable, weak H-bond donor. nih.gov |
| -OCF3 | +1.04 | Highly lipophilic, metabolically stable, electron-withdrawing. mdpi.com |
Exploration of Chemical Principles of Antioxidant Activity in Hydroxytoluene Derivatives
Phenolic compounds, including hydroxytoluene derivatives like butylated hydroxytoluene (BHT), are well-known antioxidants. nih.govbohrium.com Their ability to counteract the damaging effects of free radicals is rooted in the chemical reactivity of the phenolic hydroxyl (-OH) group attached to an aromatic ring. veselamotika.com Free radicals are highly reactive species with one or more unpaired electrons that can cause oxidative damage to biological macromolecules. nih.gov
The primary mechanism by which phenolic compounds scavenge free radicals involves the donation of a hydrogen atom from the hydroxyl group to neutralize the radical. nih.govoup.com This process transforms the phenol (B47542) into a phenoxyl radical. For the phenol to be an effective antioxidant, this newly formed phenoxyl radical must be relatively stable and less reactive than the initial free radical, thus terminating the oxidative chain reaction. nih.gov
The main mechanisms are:
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). nih.govfrontiersin.org ArOH + R• → ArO• + RH
Single Electron Transfer (SET): In this process, the phenol donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form the phenoxyl radical. The SET mechanism is often followed by proton loss. nih.govfrontiersin.org ArOH + R• → ArOH•+ + R:- ArOH•+ → ArO• + H+
The stability of the resulting phenoxyl radical is crucial and is enhanced by the delocalization of the unpaired electron across the aromatic π-system. nih.gov Substituents on the aromatic ring play a significant role in modulating this stability and, consequently, the antioxidant activity. Electron-donating groups, such as alkyl groups (like the methyl group in hydroxytoluene), can further stabilize the phenoxyl radical through inductive and hyperconjugative effects, thereby increasing the antioxidant potency of the phenol. docksci.com The presence of bulky groups near the hydroxyl group can also provide steric hindrance, which protects the phenoxyl radical from further reactions. docksci.com
Influence of Difluoromethoxy Substitution on Redox Properties
The introduction of a difluoromethoxy (-OCF₂H) group at the 5-position of 2-hydroxytoluene significantly influences the redox properties of the phenolic ring. This influence is primarily dictated by the strong electron-withdrawing nature of the difluoromethoxy substituent. The electrochemical behavior of phenols is highly sensitive to the electronic effects of substituents on the aromatic ring, which can be quantified using Hammett substituent constants (σ). wikipedia.orglibretexts.org
The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org In the context of phenol oxidation, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups, which have positive σ values, facilitate the oxidation of the phenol. wikipedia.orgsci-hub.se Conversely, electron-donating groups, with negative σ values, make the phenol more difficult to oxidize.
The difluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) withdraws electron density from the aromatic ring. While the oxygen atom can participate in resonance donation (+R), the strong -I effect of the two fluorine atoms significantly diminishes this contribution.
Therefore, it can be inferred that the presence of the difluoromethoxy group in 5-(difluoromethoxy)-2-hydroxytoluene will increase its oxidation potential compared to the parent compound, 2-hydroxytoluene (o-cresol). This makes the molecule less susceptible to oxidation. The withdrawal of electron density from the phenolic ring stabilizes the phenol form and makes the removal of an electron from the highest occupied molecular orbital (HOMO) more energetically demanding.
Cyclic voltammetry is a common technique used to study the redox properties of phenolic compounds. nih.gov While no specific cyclic voltammetry data for 5-(difluoromethoxy)-2-hydroxytoluene was found in the provided search results, the expected trend would be a shift of the anodic peak potential to more positive values compared to 2-hydroxytoluene, confirming the increased difficulty of oxidation.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -OCF₂H | [Data not available in search results] | [Data not available in search results] |
Note: While specific Hammett constants for the -OCF₂H group were not found, its strong electron-withdrawing nature suggests positive σ values.
Application as a Chemical Protecting Group in Multi-Step Synthesis
The concept of a protecting group in multi-step organic synthesis involves the temporary modification of a functional group to prevent its reaction under conditions required for transformations elsewhere in the molecule. khanacademy.org An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and easy to remove selectively under mild conditions. reddit.com
The difluoromethoxy group exhibits exceptional stability, a key characteristic for a protecting group. This stability stems from the strong carbon-fluorine bonds. However, the use of the difluoromethoxy group as a temporary protecting group for phenols, which is later intentionally removed, is not a common strategy documented in the surveyed chemical literature. Typically, the difluoromethoxy group is installed permanently to modulate the physicochemical properties of a molecule, such as its metabolic stability or biological activity. chinesechemsoc.org
Despite the lack of explicit examples of its use as a readily cleavable protecting group, a theoretical consideration of its application is possible based on the chemistry of aryl ether cleavage. The cleavage of the Ar-O-CF₂H bond would be the deprotection step. Aryl ethers are generally stable, but their cleavage can be achieved under specific conditions. organic-chemistry.orgyoutube.com
Potential Cleavage Methods for Aryl Difluoromethyl Ethers:
Strong Acids: Ethers can be cleaved by strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. youtube.com However, these conditions are often harsh and may not be compatible with sensitive functional groups in a complex molecule.
Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. Its application to the more robust aryl difluoromethyl ethers would likely require forcing conditions.
Reductive Cleavage: Reductive cleavage of aryl ethers can be achieved using dissolving metal reductions (e.g., Na/NH₃) or other reducing agents. The high stability of the C-F bonds might make this approach challenging for difluoromethyl ethers.
Oxidative Cleavage: Certain activated ethers, such as p-methoxybenzyl (PMB) ethers, can be cleaved oxidatively. organic-chemistry.org It is conceivable that specific reagents could be developed for the oxidative cleavage of the difluoromethoxy group, though this is not a standard method.
Photocatalyzed Cleavage: Recent advances have shown the cleavage of C-O bonds in aryl alkyl ethers using photoredox catalysis under mild conditions. acs.org This modern approach could potentially be adapted for the deprotection of difluoromethyl ethers.
The primary challenge in using the difluoromethoxy group as a protecting group is the difficulty of its removal under mild conditions that would preserve the integrity of a complex molecule. The very stability that makes it an attractive permanent moiety works against its utility as a temporary protecting group. The synthesis of aryl difluoromethyl ethers often requires specific and sometimes harsh conditions itself, which would add to the complexity of a synthetic sequence if used for protection and deprotection. orgsyn.org
Q & A
Basic: What are the standard synthetic routes for 5-(Difluoromethoxy)-2-hydroxytoluene, and what are the critical parameters affecting yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example, intermediates like 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole are synthesized via condensation of precursors under basic conditions (e.g., using NaOH or K₂CO₃) . Key parameters include:
- Reagent stoichiometry: Excess oxidizing agents (e.g., H₂O₂) may lead to overoxidation, forming sulfone impurities .
- Temperature control: Maintaining 60–80°C during condensation steps optimizes reaction rates while minimizing side reactions .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Advanced: How can one mitigate crystal agglomeration during the reactive crystallization of intermediates in the synthesis of 5-(Difluoromethoxy)-2-hydroxytoluene derivatives?
Methodological Answer:
Agglomeration during crystallization is addressed by:
- Seeding techniques: Introducing pre-formed microcrystals to control nucleation .
- Surfactant addition: Non-ionic surfactants (e.g., Tween-80) reduce interfacial tension, preventing particle adhesion .
- Gradient cooling: Stepwise temperature reduction (e.g., 5°C/hr) ensures uniform crystal growth .
Experimental validation via laser diffraction particle size analysis is recommended to monitor agglomeration dynamics.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 5-(Difluoromethoxy)-2-hydroxytoluene and its intermediates?
Methodological Answer:
- HPLC-UV/Vis: Reversed-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% H₃PO₄) resolve intermediates and impurities. Detection at 305 nm is optimal for benzimidazole derivatives .
- FTIR: Peaks at 1250–1100 cm⁻¹ confirm C-F and C-O-C (difluoromethoxy) stretches .
- ¹H/¹⁹F NMR: Fluorine coupling patterns (e.g., doublets for -OCF₂H) validate substituent positions .
Advanced: What strategies are employed to minimize sulfone impurity formation during the oxidation steps in synthesizing related benzimidazole derivatives?
Methodological Answer:
Sulfone impurities arise from overoxidation of sulfoxide intermediates. Mitigation strategies include:
- Controlled oxidant addition: Gradual introduction of oxidizing agents (e.g., mCPBA) prevents excess reactivity .
- Reaction monitoring: Real-time HPLC-MS tracks sulfoxide-to-sulfone conversion, allowing termination at <5% sulfone content .
- Acidic conditions: pH 2–3 stabilizes sulfoxides by protonating reactive intermediates .
Biological: How does the difluoromethoxy group influence the biological activity of 5-(Difluoromethoxy)-2-hydroxytoluene derivatives compared to non-fluorinated analogs?
Methodological Answer:
The difluoromethoxy group (-OCF₂H) enhances:
- Lipophilicity: LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via octanol-water partitioning) .
- Metabolic stability: Fluorine substitution reduces CYP450-mediated oxidation, as shown in microsomal stability assays .
- Target binding: In PCSK9 inhibitors, the group forms hydrophobic interactions with catalytic domains (docking studies) .
Stability: What are the key degradation pathways of 5-(Difluoromethoxy)-2-hydroxytoluene under varying pH and temperature conditions?
Methodological Answer:
Degradation studies reveal:
- Acidic conditions (pH <3): Hydrolysis of the difluoromethoxy group to 2-hydroxytoluene and HF .
- Alkaline conditions (pH >9): Nucleophilic displacement of fluorine, forming phenolic byproducts .
- Thermal stress (>80°C): Radical-mediated decomposition detected via accelerated stability testing (ICH Q1A guidelines) .
Mitigation: Lyophilization and storage under nitrogen at 4°C reduce degradation rates.
Advanced: What computational methods are suitable for predicting the reactivity of the difluoromethoxy group in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations: B3LYP/6-311+G(d,p) basis sets model transition states for SN2 reactions, predicting activation energies .
- Molecular dynamics (MD): Simulate solvent effects on fluorine leaving-group propensity .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
